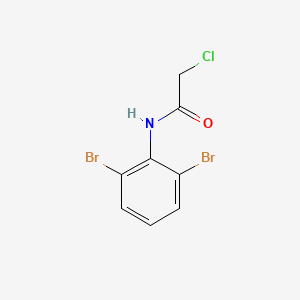

2-Chloro-N-(2,6-dibromophenyl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-(2,6-dibromophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2ClNO/c9-5-2-1-3-6(10)8(5)12-7(13)4-11/h1-3H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOGQWAYGUYXEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)NC(=O)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10855705 | |

| Record name | 2-Chloro-N-(2,6-dibromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857624-07-8 | |

| Record name | 2-Chloro-N-(2,6-dibromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,6-dibromophenyl)acetamide typically involves the reaction of 2,6-dibromoaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

For industrial-scale production, the process can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the synthesis process. The product is typically purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain high-purity 2-Chloro-N-(2,6-dibromophenyl)acetamide .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,6-dibromophenyl)acetamide undergoes various types of chemical reactions, including:

Nucleophilic substitution reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis reactions: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

Major Products Formed

Nucleophilic substitution: Formation of substituted acetamides.

Oxidation: Formation of carboxylic acids or nitro derivatives.

Reduction: Formation of amines or alcohols.

Scientific Research Applications

2-Chloro-N-(2,6-dibromophenyl)acetamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Studied for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,6-dibromophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural Modifications and Substitution Patterns

The following table highlights key structural analogs, emphasizing differences in substituents and their implications:

Key Observations :

Physicochemical Properties

Comparative data on melting points, solubility, and spectral properties:

Notes:

Biological Activity

2-Chloro-N-(2,6-dibromophenyl)acetamide is an organic compound with notable biological activities. Its molecular formula is , and it has been studied for its potential applications in pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that various acetamide derivatives, including 2-Chloro-N-(2,6-dibromophenyl)acetamide, exhibit significant antimicrobial activity. This compound has been evaluated against a range of bacterial strains, demonstrating effectiveness in inhibiting growth. The specific mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also shown promise in cancer research. Studies indicate that 2-Chloro-N-(2,6-dibromophenyl)acetamide can induce apoptosis in cancer cells through the activation of caspase enzymes. This apoptotic effect is critical in the treatment of various cancers, as it promotes programmed cell death in malignant cells.

Case Study: In Vitro Evaluation

In a study examining the antiproliferative effects of related compounds on breast cancer cell lines, 2-Chloro-N-(2,6-dibromophenyl)acetamide was tested alongside other derivatives. The results indicated that the compound could significantly reduce cell viability at certain concentrations, suggesting its potential as an anticancer agent.

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| 2-Chloro-N-(2,6-dibromophenyl)acetamide | 15 | MCF-7 (breast cancer) | Induction of apoptosis via caspase activation |

Neuroprotective Effects

Emerging studies have suggested that this compound may possess neuroprotective properties. Preliminary tests indicate that it could mitigate neuronal damage and promote cell survival under stress conditions, potentially offering therapeutic avenues for neurodegenerative diseases.

The biological activity of 2-Chloro-N-(2,6-dibromophenyl)acetamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.

- Cell Signaling Modulation : It can alter signaling pathways that regulate cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, triggering apoptotic pathways in cancer cells.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of 2-Chloro-N-(2,6-dibromophenyl)acetamide is crucial for its therapeutic application. Studies have assessed its absorption, distribution, metabolism, and excretion (ADME) properties:

- Absorption : The compound shows good absorption characteristics when administered orally.

- Distribution : It tends to localize within tissues associated with metabolic activity.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes.

- Excretion : Eliminated through renal pathways.

Toxicological Assessment

Toxicological evaluations are essential for determining the safety profile of this compound. Initial assessments suggest low toxicity at therapeutic doses; however, further studies are needed to fully understand its long-term effects and safety margins.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 2-Chloro-N-(2,6-dibromophenyl)acetamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A typical approach involves reacting 2,6-dibromoaniline with chloroacetyl chloride in the presence of a base (e.g., NaOH) under controlled temperatures (0–5°C) to mitigate exothermic side reactions . Purification via recrystallization in ethanol yields high-purity crystals (≥98%), as validated by melting point analysis and HPLC .

Q. How is the purity and structural integrity of 2-Chloro-N-(2,6-dibromophenyl)acetamide validated in laboratory settings?

- Methodological Answer : Purity is assessed using HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 254 nm. Structural confirmation employs FT-IR (C=O stretch at ~1680 cm⁻¹, N–H bend at ~1550 cm⁻¹) and ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, methylene protons at δ 4.2 ppm) . Single-crystal X-ray diffraction confirms molecular geometry, including bond angles and torsion angles .

Q. What are the primary applications of this compound in pharmaceutical research?

- Methodological Answer : The compound serves as a precursor in synthesizing antiarrhythmic agents and local anesthetics. Its dibromophenyl moiety enhances steric hindrance, potentially improving receptor-binding specificity compared to dimethyl or dichloro analogs. In vitro assays (e.g., patch-clamp studies on cardiac cells) evaluate its modulation of ion channels .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,6-dibromophenyl group influence reactivity in substitution reactions?

- Methodological Answer : The electron-withdrawing bromine atoms increase electrophilicity at the carbonyl carbon, accelerating nucleophilic attacks (e.g., by amines or thiols). However, steric hindrance from the bulky dibromophenyl group reduces reactivity with larger nucleophiles. Kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) quantify these effects . Comparative analyses with 2,6-dimethyl or 2,6-dichloro analogs reveal up to 40% slower reaction rates for the dibromo derivative in SN2 mechanisms .

Q. What crystallographic insights explain the compound’s solid-state stability and intermolecular interactions?

- Methodological Answer : X-ray diffraction reveals a planar acetamide group with intermolecular N–H⋯O hydrogen bonding (bond length: 2.89 Å), forming a dimeric structure that stabilizes the crystal lattice. The dihedral angle between the acetamide and aryl ring is ~15°, minimizing steric strain. Hirshfeld surface analysis identifies van der Waals interactions (C–Br⋯Br–C) as key contributors to packing efficiency .

Q. How can contradictory data on biological activity be resolved across studies?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., for sodium channel blockade) may arise from assay conditions (e.g., pH, temperature) or impurity profiles. Harmonizing protocols, such as standardized cell lines (e.g., HEK293 expressing hNav1.5) and LC-MS purity verification (>99%), reduces variability. Meta-analyses of dose-response curves and molecular docking simulations further contextualize activity differences .

Methodological Tables

Key Considerations for Experimental Design

- Synthesis : Use anhydrous conditions to prevent hydrolysis of chloroacetyl chloride. Monitor reaction temperature rigorously to avoid side products .

- Biological Assays : Include positive controls (e.g., lidocaine for sodium channel studies) and validate cell viability via MTT assays .

- Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to obtain diffraction-quality crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.